2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid
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Description
“2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO2 and a molecular weight of 305.38 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, including “2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid”, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of “2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid” is represented by the SMILES notation: CCC©C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid” include a predicted melting point of 204.62°C, a predicted boiling point of 478.5°C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.63 .Scientific Research Applications
- Application : Researchers have utilized 2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid as a fluorescent probe to visualize cellular structures, monitor intracellular processes, and study protein localization .
- Application : Scientists have investigated the potential of this compound as an anticancer agent. Its structural features may allow it to interfere with cancer cell growth or signaling pathways. Further studies are needed to validate its efficacy .
- Application : Researchers employ this compound as a building block for designing novel molecules with potential pharmacological activities. Its quinoline scaffold can be modified to create drug candidates .
- Application : Investigations have explored whether 2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid possesses anti-inflammatory properties. It may interact with inflammatory pathways, making it relevant for drug development .
- Application : Researchers have studied the coordination behavior of this compound with transition metals. It could serve as a chelating agent in metalloenzyme studies or catalysis .
- Application : Scientists have investigated the luminescence behavior of 2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid. Understanding its excited-state dynamics can aid in designing efficient light-emitting materials .
Fluorescent Probes and Imaging Agents
Anticancer Research
Organic Synthesis and Medicinal Chemistry
Anti-Inflammatory Properties
Metal Chelation and Coordination Chemistry
Photophysical Studies and Luminescence
properties
IUPAC Name |
2-(4-butan-2-ylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-3-13(2)14-8-10-15(11-9-14)19-12-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-13H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQWMFKYQCRUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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